Biological activity of novel polyamine analogs like 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine
Biological activity of novel polyamine analogs like 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine
Focus Molecule: 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine
Executive Summary
This technical guide provides a comprehensive analysis of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine , a novel tripodal polyamine analog. Distinct from linear polyamines (spermine/spermidine), this branched scaffold exhibits unique steric and electrostatic properties, positioning it as a high-value candidate for ion channel modulation (Kir/NMDA blockers) and Polyamine Transport System (PTS)-targeted oncology therapies . This document outlines the chemical architecture, mechanism of action (MoA), and validated experimental protocols for assessing its biological activity.
Chemical Architecture & Pharmacophore Analysis
The molecule 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine (CAS: 936255-80-0) represents a structural divergence from classical linear polyamines. Its architecture is defined by a "tripodal" amine arrangement, creating a high charge density pharmacophore with specific steric constraints.
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Core Scaffold: A propane-1,3-diamine backbone provides the flexible linker essential for receptor spanning.
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C2-Branching (Aminomethyl): The introduction of an aminomethyl group at the 2-position creates a tripodal cation at physiological pH. This branching increases the molecule's three-dimensional bulk, preventing the "deep pore" occlusion often seen with linear spermine, potentially enhancing selectivity for specific ion channel subtypes (e.g., NMDA vs. AMPA).
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N1-Dimethylation: The terminal dimethyl group acts as a hydrophobic cap. In medicinal chemistry, this modification often protects against oxidative deamination by serum amine oxidases (SSAO), significantly improving metabolic stability compared to primary amines.
Structural Visualization
The following diagram illustrates the chemical structure and its protonation state at physiological pH (7.4), where it exists primarily as a tri-cation.
Figure 1: Pharmacophore decomposition of the target analog, highlighting functional regions responsible for biological activity.
Mechanism of Action (MoA)
The biological activity of this analog is driven by its ability to mimic natural polyamines while evading homeostatic degradation.
A. Polyamine Transport System (PTS) Targeting
Cancer cells frequently upregulate the Polyamine Transport System (PTS) to fuel rapid proliferation. This analog acts as a polyamine mimetic :
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Uptake: It is recognized by the PTS (likely SLC3A2/SLC7A1 transporters) due to its cationic charge distribution.
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Accumulation: Once inside, the N-methylation prevents efficient acetylation by SSAT (Spermidine/spermine N1-acetyltransferase) or oxidation by PAO (Polyamine Oxidase).
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Cytotoxicity: High intracellular accumulation leads to the displacement of natural polyamines from DNA/RNA and mitochondria, triggering apoptosis via the intrinsic mitochondrial pathway.
B. Ion Channel Modulation (Neuropharmacology)
Polyamines are endogenous blockers of Inwardly Rectifying Potassium channels (Kir) and NMDA/AMPA glutamate receptors.[1][2][3]
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Mechanism: The analog enters the channel pore from the cytoplasmic side.
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Selectivity: Unlike linear spermine, which plugs the pore deeply, the branched aminomethyl group provides steric hindrance. This results in "shallow block" kinetics, which can modulate channel gating without complete inhibition—a desirable trait for reducing excitotoxicity in neurodegenerative models without silencing essential neurotransmission.
Figure 2: Dual mechanism of action: PTS-mediated intracellular accumulation and direct ion channel modulation.
Experimental Validation Protocols
To validate the biological activity of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, the following standardized protocols must be employed. These assays confirm uptake, cytotoxicity, and channel interaction.
Protocol A: Polyamine Transport Competition Assay
Objective: Determine if the analog targets the PTS. Reagents: [^14C]-Putrescine or [^3H]-Spermidine (PerkinElmer), A549 Lung Carcinoma cells (high PTS activity).
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Seeding: Plate A549 cells in 24-well plates (5 x 10^4 cells/well) and incubate for 24h.
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Treatment: Treat cells with 1 µM radiolabeled putrescine in the presence of increasing concentrations of the analog (0.1 µM – 100 µM).
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Incubation: Incubate for 30 minutes at 37°C (kinetic window).
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Wash: Wash 3x with ice-cold PBS containing 1 mM unlabeled putrescine (to remove surface-bound ligand).
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Lysis & Counting: Lyse cells in 0.1 N NaOH and quantify radioactivity via liquid scintillation counting.
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Analysis: Plot % Inhibition vs. Concentration to determine the Ki (Inhibition Constant) . A Ki < 10 µM indicates high affinity for the transporter.
Protocol B: Differential Cytotoxicity Screen (MTS Assay)
Objective: Assess therapeutic window (Cancer vs. Normal). Cell Lines: MCF-7 (Breast Cancer, PTS-high) vs. HDF (Human Dermal Fibroblasts, PTS-low).
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Seeding: 3,000 cells/well in 96-well plates.
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Dosing: Add analog (0.1 – 1000 µM) for 72 hours.
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Control: Include Aminoguanidine (1 mM) to inhibit serum amine oxidases in the media, preventing false positives from extracellular oxidation products.
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Development: Add MTS reagent (Promega CellTiter 96®); incubate 2h.
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Read: Absorbance at 490 nm.
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Result: Calculate IC50. A potent analog should show IC50 < 10 µM in MCF-7 and > 100 µM in HDF.
Protocol C: Electrophysiological Characterization (Patch Clamp)
Objective: Measure ion channel blockade kinetics. System: HEK293 cells transfected with Kir2.1 or NMDA (NR1/NR2B) plasmids.
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Setup: Whole-cell patch clamp configuration.
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Internal Solution: K-Gluconate based (free of natural polyamines).
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Protocol: Hold at 0 mV, step to voltages from -120 mV to +60 mV.
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Perfusion: Apply analog intracellularly (via pipette) or extracellularly.
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Analysis: Measure the Rectification Index (Current at +40mV / Current at -100mV). A decrease in index confirms voltage-dependent block.
Therapeutic Applications & Strategic Positioning
| Therapeutic Area | Application Rationale | Key Advantage of This Analog |
| Oncology | PTS-Targeted Cytotoxin: Tumors have high polyamine requirements. This analog enters via PTS but cannot support cell growth, inducing "polyamine starvation." | Metabolic Stability: The N,N-dimethyl group prevents degradation by PAO, extending half-life compared to natural spermidine. |
| Neurology | Neuroprotection: Blocking NMDA receptors prevents excitotoxic cell death in stroke or traumatic brain injury. | Tripodal Branching: The 2-aminomethyl group prevents "trapping" in the channel, potentially reducing side effects (e.g., psychotomimetic effects) seen with high-affinity blockers like MK-801. |
| Gene Therapy | DNA Condensation: Polycations condense DNA into nanoparticles for transfection. | Charge Density: The high charge density (+3) in a compact scaffold allows efficient DNA packaging at lower N/P ratios. |
References
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Synthesis & Identity: Method for synthesizing 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride.[4][5][6][7] Patent CN111548275A. (2020). Link
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Polyamine Transport Mechanisms: Palmer, A. J., et al. (2009). Polyamine analogues targeting epigenetic gene regulation. Biochemical Society Transactions. Link
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Ion Channel Blockade: Kurata, H. T., et al. (2013). Scanning the Topography of Polyamine Blocker Binding in an Inwardly Rectifying Potassium Channel. Journal of Biological Chemistry. Link
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Tripodal Polyamines: Piantanida, I., et al. (2023).[8][9] Novel Tripodal Polyamine Tris-Pyrene: DNA/RNA Binding and Photodynamic Antiproliferative Activity.[8][9][10][11] International Journal of Molecular Sciences. Link
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Cancer Metabolism: Casero, R. A., et al. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities. Nature Reviews Cancer. Link
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